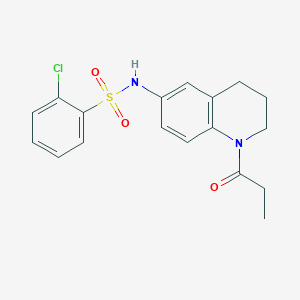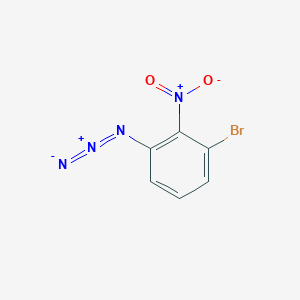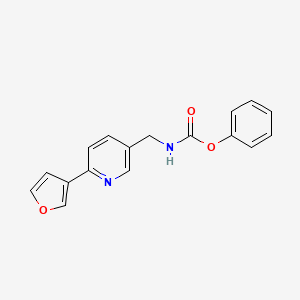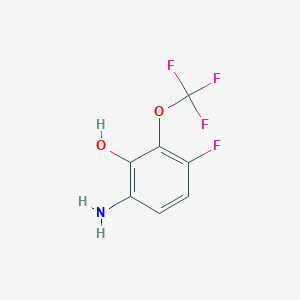![molecular formula C23H18N2O3 B2773930 Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate CAS No. 866155-22-8](/img/structure/B2773930.png)
Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Characterization : Quinazolinylbenzoic acid derivatives have been synthesized and characterized for their potential in creating new heterocyclic systems. These derivatives, including Ethyl 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate, have been evaluated for antibacterial and antifungal activities. The process involves reactions with various reagents to yield a series of compounds, demonstrating the versatile chemical properties and potential biological activities of these derivatives (El-Shenawy, 2017).
Antibacterial and Antifungal Activities : Novel quinazolinone derivatives have been synthesized and tested for their antimicrobial activities against a range of Gram-positive, Gram-negative bacteria, and fungal strains. These studies highlight the potential of quinazolinone derivatives in developing new antimicrobial agents. Notably, specific compounds exhibited potent in vitro activity, suggesting the importance of quinazolinone framework in designing antibacterial and antifungal agents (Mohamed et al., 2010).
Antitumor and MAO Inhibition Activities : Investigations into the synthesis of benzo[h]quinazolines and their derivatives have revealed moderate therapeutic effects against mouse tumor models. These compounds also showed inhibition of monoamine oxidase (MAO) activity, indicating potential applications in treating neurological disorders and cancer (Markosyan et al., 2008).
Arylsulfonamide Derivatives : The synthesis and bioactivity assessment of arylsulfonamide derivatives containing quinazolinone have demonstrated significant activity against plant pathogens. This suggests the utility of quinazolinone derivatives in agricultural applications, particularly in developing new fungicides and bactericides (Zeng et al., 2016).
Regioselective Synthesis : Research on the selective synthesis of quinazolinone derivatives has yielded novel compounds with potential applications in medicinal chemistry. This includes the development of Luotonin A derivatives through a regioselective process, underscoring the role of quinazolinones in synthesizing complex molecules for drug development (Atia et al., 2017).
Propriétés
IUPAC Name |
ethyl 4-(2-phenylquinazolin-4-yl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-2-27-23(26)17-12-14-18(15-13-17)28-22-19-10-6-7-11-20(19)24-21(25-22)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFKPONHPVQFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide](/img/structure/B2773849.png)


![[2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride](/img/structure/B2773852.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2773853.png)



![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2773859.png)
![tert-butyl (1S,6Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate](/img/structure/B2773860.png)
![(3E)-3-{[(4-methoxybenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2773862.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2773870.png)